molecular formula C15H22N2O2S B3847168 N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide

N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide

Cat. No. B3847168
M. Wt: 294.4 g/mol
InChI Key: ZDSUGTAZDXPBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It was first synthesized in 2012 by Takeda Pharmaceutical Company Limited. TAK-659 has been found to have potential therapeutic benefits for the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide inhibits the activity of BTK, ITK, and JAK3 by binding to the ATP-binding site of these kinases. This prevents the transfer of phosphate groups to downstream targets, leading to the inhibition of cell proliferation and survival. N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide has also been found to induce apoptosis in cancer cells and modulate the immune response by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide has been shown to have potent anti-tumor activity in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has also been found to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide has been shown to modulate the immune response by inhibiting the production of cytokines and chemokines, which play a crucial role in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. It has also been found to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, there are some limitations to its use in lab experiments, including its high cost and limited availability.

Future Directions

For the research and development of N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide include the investigation of its efficacy in combination with other agents, the development of more potent and selective inhibitors, and the exploration of its potential use in other diseases.

Scientific Research Applications

N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide has been extensively studied for its potential therapeutic benefits in the treatment of various types of cancer and autoimmune diseases. It has been found to inhibit the activity of several protein kinases, including BTK, ITK, and JAK3. These kinases play a crucial role in the proliferation and survival of cancer cells and the immune response.

properties

IUPAC Name

N-(2-methoxyphenyl)-3-(thian-4-ylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-19-14-5-3-2-4-13(14)17-15(18)6-9-16-12-7-10-20-11-8-12/h2-5,12,16H,6-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSUGTAZDXPBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCNC2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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